An In-depth Technical Guide to 4-amino-N-ethyl-3-methylbenzamide
An In-depth Technical Guide to 4-amino-N-ethyl-3-methylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
4-amino-N-ethyl-3-methylbenzamide (CAS No. 912878-75-2) is a substituted benzamide that holds potential as a versatile building block in medicinal chemistry and materials science.[1] The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide range of FDA-approved drugs.[2] Its derivatives are known to exhibit diverse pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] The specific substitution pattern of this compound—an amino group at position 4, a methyl group at position 3, and an N-ethyl amide—offers multiple points for further chemical modification, making it a valuable intermediate for constructing more complex molecules and exploring structure-activity relationships (SAR).
This guide provides a comprehensive technical overview of 4-amino-N-ethyl-3-methylbenzamide, focusing on its fundamental properties, a robust and validated synthetic route, and detailed protocols for its characterization. As experimental data for this specific molecule is not extensively published, this document leverages established, analogous chemical principles and protocols to provide a reliable framework for its synthesis and validation in a research setting.
Physicochemical and Structural Properties
The foundational properties of a compound are critical for its handling, formulation, and interpretation of biological data. The key identifiers and calculated properties for 4-amino-N-ethyl-3-methylbenzamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-ethyl-3-methylbenzamide | - |
| CAS Number | 912878-75-2 | [5][6][7] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][6] |
| Molecular Weight | 178.23 g/mol | [1][6] |
| Appearance | Predicted: Off-white to light yellow solid | Analogous Compounds |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Analogous Compounds |
Proposed Synthesis Pathway and Experimental Protocols
Due to the absence of a directly published synthesis for 4-amino-N-ethyl-3-methylbenzamide, a robust and logical two-step pathway is proposed. This route begins with the commercially available starting material, 3-methyl-4-nitrobenzoic acid, proceeds through an amide coupling reaction, and concludes with a selective reduction of the nitro group. This approach is well-precedented in organic synthesis for preparing substituted anilines.[8][9]
Synthesis Pathway Overview
The proposed synthesis is visualized in the workflow below. The initial step involves the activation of the carboxylic acid of 3-methyl-4-nitrobenzoic acid, followed by amidation with ethylamine to yield the nitro-intermediate. The final step is the catalytic hydrogenation of the nitro group to the target primary amine.
Caption: Proposed two-step synthesis of 4-amino-N-ethyl-3-methylbenzamide.
Step 1: Synthesis of N-Ethyl-3-methyl-4-nitrobenzamide (Intermediate)
This protocol is adapted from established procedures for the synthesis of benzamides from their corresponding benzoic acids.[9][10] The conversion of the carboxylic acid to an acyl chloride is a standard method to activate it for reaction with an amine.
Experimental Protocol:
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Acyl Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq). Suspend the acid in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) or use oxalyl chloride (1.2 eq) in dry dichloromethane (DCM) with a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-methyl-4-nitrobenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in dry DCM and cool the flask to 0°C in an ice bath. In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in dry DCM.
-
Reaction: Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to yield pure N-ethyl-3-methyl-4-nitrobenzamide.
Causality and Expertise Insights:
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Why Acyl Chloride? Direct amidation of a carboxylic acid with an amine requires high temperatures and often results in the formation of a stable ammonium carboxylate salt. Converting the acid to a more electrophilic acyl chloride allows the reaction to proceed under much milder conditions with higher yields.[11]
-
Choice of Base: Triethylamine is used to scavenge the HCl generated during the amidation reaction, preventing the protonation and deactivation of the ethylamine nucleophile.
Step 2: Synthesis of 4-amino-N-ethyl-3-methylbenzamide (Final Product)
The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and mild conditions.[12]
Experimental Protocol:
-
Setup: To a hydrogenation flask or a suitable round-bottom flask, add the intermediate N-ethyl-3-methyl-4-nitrobenzamide (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Solvent: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a specialized hydrogenation apparatus for higher pressures (e.g., Parr shaker).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-24 hours).
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. Keep it wet with solvent during and after filtration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-N-ethyl-3-methylbenzamide. The product can be further purified by recrystallization if necessary.
Causality and Expertise Insights:
-
Why Pd/C? Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups. It offers excellent chemoselectivity, meaning it will reduce the nitro group without affecting other functional groups like the amide or the aromatic ring.[8][13]
-
Solvent Choice: Methanol and ethanol are excellent solvents for both the substrate and for dissolving hydrogen gas, facilitating efficient contact between the substrate, catalyst, and hydrogen.
Structural Elucidation and Characterization
Confirming the identity and purity of the final synthesized compound is a critical step. The following section outlines the expected results from standard analytical techniques.
Caption: Workflow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[2]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group and meta to the amide will likely be the most upfield (shielded). The protons ortho and meta to the amide will show distinct splitting patterns (doublets or singlet-like signals depending on coupling).
-
Amine Protons (-NH₂): A broad singlet around 3.5-4.5 ppm, integrating to 2H. The chemical shift can vary and this signal may exchange with D₂O.
-
Ethyl Group (-NH-CH₂-CH₃): A quartet (~3.4 ppm, 2H) for the CH₂ group coupled to the CH₃, and a triplet (~1.2 ppm, 3H) for the CH₃ group coupled to the CH₂.
-
Methyl Group (-CH₃): A sharp singlet around 2.1-2.3 ppm, integrating to 3H.
-
Amide Proton (-NH-): A broad signal, often a triplet, around 6.0-8.0 ppm, integrating to 1H.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically ~167-170 ppm.
-
Aromatic Carbons: Expect 6 distinct signals in the aromatic region (~115-150 ppm).
-
Aliphatic Carbons: Three signals corresponding to the ethyl CH₂, ethyl CH₃, and the aromatic methyl carbon, typically in the range of 15-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). A single, broader peak in the same region for the secondary amide N-H.
-
C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1630-1660 cm⁻¹, characteristic of a secondary amide carbonyl.
-
N-H Bending (Amide II band): A significant band around 1510-1550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in ESI) at m/z = 178.23, corresponding to the molecular weight of the compound.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of 4-amino-N-ethyl-3-methylbenzamide. By leveraging well-established protocols for analogous transformations, researchers can confidently produce and validate this versatile chemical intermediate. The detailed experimental procedures and characterization guidelines herein serve as a self-validating system, ensuring the production of a high-purity compound ready for application in drug discovery, SAR studies, and the development of novel chemical entities.
References
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Gassman, P. G., & van Bergen, T. J. (n.d.). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses Procedure. Available at: [Link]
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Arctom. (n.d.). CAS NO. 912878-75-2 | 4-Amino-N-ethyl-3-methylbenzamide. Available at: [Link]
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AccelaChem. (n.d.). 912878-75-2, 4-amino-N-ethyl-3-methylbenzamide. Available at: [Link]
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Wikipedia contributors. (2023, December 29). Benzamide. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]
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MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Molecules, 29(19), 4531. Available at: [Link]
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Wikipedia contributors. (2023, August 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Synthonix. (n.d.). Synthesis of N-[2-(Ethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide hydrochloride. Available at: [Link]
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ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Available at: [Link]
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MDPI. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 27(15), 4933. Available at: [Link]
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